5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride

Description

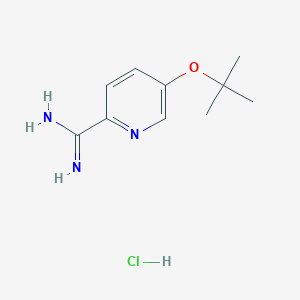

5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is a pyridine-derived compound featuring a tert-butoxy substituent at the 5-position and a carboximidamide group at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJTUDSAROIDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CN=C(C=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride typically involves the reaction of tert-butyl alcohol with pyridine-2-carboximidamide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride may involve bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The tert-butoxy group (oxygen-linked) in the target compound is bulkier and more polar than the tert-butylsulfanyl (sulfur-linked) group in , which may reduce membrane permeability but improve solubility. The tert-butylamino group in at the 6-position alters steric and electronic interactions compared to the 5-position substituent in the target compound.

Positional Isomerism :

Physicochemical and Pharmacokinetic Properties (Inferred)

Notes:

- The tert-butoxy group may undergo hydrolysis in vivo, releasing tert-butanol, which could limit bioavailability .

- The trifluoromethyl group in resists metabolic degradation, making it advantageous for prolonged activity .

- The tert-butylamino group in may participate in hydrogen bonding, improving target affinity but increasing susceptibility to enzymatic modification .

Biological Activity

5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Chemical Name: 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride

- CAS Number: 1423029-35-9

- Molecular Formula: C12H16ClN3O

- Molecular Weight: 257.73 g/mol

The compound features a pyridine ring substituted with a tert-butoxy group and a carboximidamide functional group, which are critical for its biological activity.

The biological activity of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is attributed to its interaction with various molecular targets. The following mechanisms have been proposed based on related compounds:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival. For instance, similar pyridine derivatives have shown activity against ribonucleotide reductase, which is crucial for DNA synthesis and repair .

- Antitumor Activity: Some studies indicate that related compounds can exhibit significant antitumor effects in vitro and in vivo. For example, pyridine derivatives have demonstrated the ability to reduce the viability of cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .

- Receptor Modulation: The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways. This can lead to effects such as anti-inflammatory responses or altered neurotransmitter release.

Antitumor Activity

A review of related studies highlights the antitumor potential of pyridine derivatives:

These results suggest that modifications to the pyridine structure can significantly influence biological activity.

Case Studies

- In Vitro Studies:

- In Vivo Studies:

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:

- Absorption: The solubility profile suggests that the compound may have moderate absorption characteristics.

- Distribution: The presence of a tert-butoxy group could enhance lipophilicity, facilitating better tissue distribution.

- Metabolism: Further studies are needed to elucidate metabolic pathways and identify potential metabolites.

- Excretion: The elimination half-life and routes of excretion remain to be determined through pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.